molecular formula C15H10Cl2O2 B12602771 [3-(2,6-Dichlorophenyl)oxiran-2-yl](phenyl)methanone CAS No. 918301-32-3

[3-(2,6-Dichlorophenyl)oxiran-2-yl](phenyl)methanone

Cat. No.: B12602771
CAS No.: 918301-32-3
M. Wt: 293.1 g/mol
InChI Key: QALFCQRELDMNQX-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is an organic compound that features an oxirane (epoxide) ring attached to a phenyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the epoxidation step may involve reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

    Diols: Formed from the opening of the epoxide ring during oxidation.

    Alcohols: Resulting from the reduction of the ketone group.

    Substituted Epoxides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

Medicine

In medicine, 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is investigated for its potential therapeutic properties. Its derivatives may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)oxiran-2-ylmethanone
  • 3-(2,6-Difluorophenyl)oxiran-2-ylmethanone
  • 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone

Uniqueness

3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is unique due to the presence of both dichlorophenyl and phenyl groups, which confer distinct chemical properties. The dichlorophenyl group enhances the compound’s reactivity and stability, while the phenyl group provides a site for further functionalization. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

918301-32-3

Molecular Formula

C15H10Cl2O2

Molecular Weight

293.1 g/mol

IUPAC Name

[3-(2,6-dichlorophenyl)oxiran-2-yl]-phenylmethanone

InChI

InChI=1S/C15H10Cl2O2/c16-10-7-4-8-11(17)12(10)14-15(19-14)13(18)9-5-2-1-3-6-9/h1-8,14-15H

InChI Key

QALFCQRELDMNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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